molecular formula C7H4BrNO3 B1283693 3-Bromo-5-nitrobenzaldehyde CAS No. 355134-13-3

3-Bromo-5-nitrobenzaldehyde

Cat. No.: B1283693
CAS No.: 355134-13-3
M. Wt: 230.02 g/mol
InChI Key: OUDCOMBHRXKPIJ-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a pale brown powder that is soluble in methanol. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-nitrobenzaldehyde can be synthesized through a multi-step process involving nitration, bromination, and oxidation reactions. One common method involves the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by bromination to introduce the bromine atom at the meta position relative to the nitro group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes the use of strong acids and bases, as well as temperature control to optimize the reaction rates .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-nitrobenzaldehyde is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitrobenzaldehyde involves its reactivity with various nucleophiles and electrophiles The nitro group is an electron-withdrawing group, making the benzaldehyde more susceptible to nucleophilic attackThese properties make it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • 3-Bromo-5-hydroxybenzoic acid
  • 4-Bromo-3-nitrobenzaldehyde
  • 2-Amino-5-bromobenzaldehyde
  • 5-Chloro-2-nitrobenzaldehyde

Comparison: 3-Bromo-5-nitrobenzaldehyde is unique due to the presence of both bromine and nitro groups on the benzaldehyde ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate for various synthetic applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in many chemical processes .

Properties

IUPAC Name

3-bromo-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDCOMBHRXKPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587759
Record name 3-Bromo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355134-13-3
Record name 3-Bromo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-nitrobenzaldehyde
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